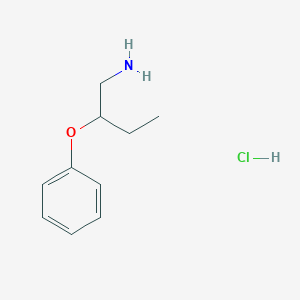

2-Phenoxybutan-1-amine;hydrochloride

Descripción

BenchChem offers high-quality 2-Phenoxybutan-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxybutan-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-phenoxybutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-9(8-11)12-10-6-4-3-5-7-10;/h3-7,9H,2,8,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPBVXVJEYNUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)OC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 2-Phenoxybutan-1-amine Hydrochloride in Advanced Chemical Synthesis and Drug Discovery

Executive Summary

2-Phenoxybutan-1-amine hydrochloride (CAS: 2470436-29-2) is a highly versatile, bifunctional aliphatic amine that serves as a critical building block in modern medicinal chemistry and materials science. Featuring a flexible butane backbone, a terminal primary amine, and a sterically influential phenoxy group at the C2 position, this compound is classified as a "privileged scaffold." Phenoxyalkylamines are heavily utilized in the development of neuroactive agents, targeted cancer therapeutics, and advanced organometallic catalysts[1, 2].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and validated experimental protocols for its application in drug discovery and chemical synthesis.

Part 1: Physicochemical Profiling & Structural Dynamics

The utility of 2-phenoxybutan-1-amine is heavily dictated by its physical state. While the free base (CAS: 6440-90-0) is an oily liquid prone to oxidation and degradation, the hydrochloride salt provides the thermodynamic stability and aqueous solubility required for rigorous biological assays and long-term storage [1].

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters of the compound, contrasting the free base with the hydrochloride salt to guide handling and formulation decisions.

| Property | Free Base | Hydrochloride Salt (Active API Precursor) |

| CAS Number | 6440-90-0 | 2470436-29-2 |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO (C₁₀H₁₅NO • HCl) |

| Molecular Weight | 165.23 g/mol | 201.69 g/mol |

| Physical State | Viscous Liquid | Crystalline Solid |

| Solubility | Soluble in DCM, Ether, EtOAc | Soluble in Water, MeOH, DMSO |

| Chiral Center | C2 (Racemic unless resolved) | C2 (Maintains stereochemistry of base) |

| Primary Utility | Organometallic ligands, lipophilic reactions | Biological assays, stable API synthesis |

Data synthesized from established chemical inventories and structural calculations[1, 3].

Part 2: Mechanistic Role in Drug Discovery (The "Privileged Scaffold")

In medicinal chemistry, the terminal phenoxy group is recognized as a privileged moiety. Research demonstrates that phenoxyalkylamines exhibit high binding affinities for central nervous system (CNS) targets, particularly the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [2].

The Causality of Pharmacological Affinity

The efficacy of 2-phenoxybutan-1-amine derivatives stems from a dual-interaction mechanism:

-

Hydrophobic Anchoring: The electron-rich aromatic phenoxy ring engages in robust π−π stacking and hydrophobic interactions within the deep lipophilic pockets of target receptors. This interaction is the primary driver for the high-affinity binding (often in the low nanomolar Ki range) observed in H3R antagonists developed for Alzheimer's and ADHD [2].

-

Polar/Ionic Ligation: The terminal primary amine (which is protonated at physiological pH) acts as a critical hydrogen-bond donor or forms salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) in the receptor's binding site.

Caption: Pharmacophore binding logic of phenoxyalkylamines to CNS target receptors.

Beyond neuropharmacology, the steric bulk of the phenoxy group makes this scaffold valuable in materials science, specifically as a (hydrocarbyloxyhydrocarbyl)amine modifier in lanthanide-based catalysts for the polymerization of conjugated dienes [4].

Part 3: Synthetic Workflows & Experimental Protocols

To utilize 2-phenoxybutan-1-amine hydrochloride effectively, researchers must often generate the free base in situ or synthesize the amine from its nitrile precursor (2-phenoxybutanenitrile) [3].

Workflow Diagram: Synthesis and Derivatization

Caption: Synthetic workflow from nitrile precursor to stable HCl salt and downstream derivatives.

Protocol 1: Self-Validating Amide Coupling (Derivatization)

This protocol details the coupling of 2-phenoxybutan-1-amine hydrochloride with a generic carboxylic acid to form a stable amide, a fundamental step in API synthesis.

Rationale: Using the hydrochloride salt directly requires an in situ neutralization step. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) to minimize nucleophilic competition and side reactions. HATU is used as the coupling reagent for superior yield and reduced epimerization at the C2 chiral center.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

-

Activation: Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol) to the solution. Stir at room temperature for 15 minutes to form the active OAt-ester intermediate.

-

Amine Addition: Add 2-phenoxybutan-1-amine hydrochloride (1.1 eq, 1.1 mmol) in one portion. The excess DIPEA (3.0 eq total) serves to neutralize the HCl salt, liberating the free base in situ for nucleophilic attack.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (eluent: 5% MeOH in DCM). Validation checkpoint: The reaction is complete when the mass of the active ester disappears and the target amide mass [M+H]+ is dominant (typically 2-4 hours).

-

Quenching & Extraction: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), 1M HCl (15 mL), and brine (15 mL) to remove DMF, unreacted acid, and DIPEA salts.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Part 4: Analytical Validation & Quality Control

To ensure scientific integrity, any batch of 2-phenoxybutan-1-amine hydrochloride must undergo rigorous analytical validation before deployment in complex syntheses.

-

FT-IR Spectroscopy: Confirm the absence of a nitrile peak (~2200 cm⁻¹) if synthesized from 2-phenoxybutanenitrile [3]. Look for strong, broad N-H stretching bands characteristic of ammonium salts in the 3000–2800 cm⁻¹ region.

-

¹H NMR (in DMSO-d₆): The integration of the primary amine protons will appear as a broad singlet integrating to 3 protons ( −NH3+ ) downfield (approx. 8.0 - 8.5 ppm) due to the hydrochloride salt form. The methine proton at C2 will be distinctively shifted due to the adjacent electronegative oxygen of the phenoxy group.

-

Chiral HPLC: Because the C2 position is a stereocenter, researchers developing stereospecific drugs must validate enantiomeric excess (ee%). Use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol/diethylamine mobile phase to resolve the (R) and (S) enantiomers.

References

-

Kozyra, P., & Pitucha, M. (2022). "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022". International Journal of Molecular Sciences, 23(15), 8874. Available at:[Link]

- Google Patents. "US20120196995A1 - Process for producing polydienes". United States Patent Application.

Navigating the Molecular Maze: A Technical Guide to the Structural Elucidation of 2-Phenoxybutan-1-amine Hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Phenoxybutan-1-amine hydrochloride, a primary amine salt of significant interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow that emphasizes the synergy between various spectroscopic and spectrometric methods. By detailing the causality behind experimental choices and presenting self-validating protocols, this guide aims to equip the reader with the expertise to confidently determine and verify the chemical structure of this and similar small molecules.

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery and chemical synthesis, the precise determination of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. 2-Phenoxybutan-1-amine hydrochloride, with its combination of an aromatic ether, a chiral center, and a primary amine salt, presents a classic yet instructive challenge for structural elucidation. The hydrochloride salt form can influence physical properties and analytical behavior, necessitating a tailored approach.[1] This guide will systematically deconstruct the molecule's structural features and outline a multi-pronged analytical strategy to confirm its identity with the highest degree of confidence.

The Strategic Workflow: An Integrated Approach

The elucidation of 2-Phenoxybutan-1-amine hydrochloride's structure is best approached through a logical sequence of analyses. Each step builds upon the information gathered in the previous one, creating a robust and self-validating workflow.

Caption: Integrated workflow for the structural elucidation of 2-Phenoxybutan-1-amine hydrochloride.

Foundational Analysis: Purity and Molecular Formula

Prior to any detailed structural work, establishing the purity of the sample is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal initial step, providing both purity information and a preliminary molecular weight.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometric Detection (LC-MS)

This technique separates the sample from any potential impurities, and the mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound. For 2-Phenoxybutan-1-amine hydrochloride, we expect to see the molecular ion of the free base.

Expected Data:

| Analyte | Expected [M+H]⁺ (m/z) |

|---|

| 2-Phenoxybutan-1-amine | 166.1226 |

This value is for the free base, as the hydrochloride salt will typically dissociate in the electrospray ionization source.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of 2-Phenoxybutan-1-amine hydrochloride in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation from any impurities (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions (Positive ESI Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Unveiling the Pieces: Spectroscopic and Spectrometric Analysis

With purity and the molecular formula established, the next phase involves a suite of techniques to identify functional groups and begin assembling the molecular framework.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for the rapid identification of key functional groups. For 2-Phenoxybutan-1-amine hydrochloride, we are looking for characteristic absorptions of the amine salt, the aromatic ring, and the ether linkage.

Expected FTIR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (primary amine salt) | 3200-2800 (broad) | Characteristic of R-NH₃⁺ stretching vibrations. |

| C-H Stretch (aromatic) | 3100-3000 | Aromatic C-H stretching. |

| C-H Stretch (aliphatic) | 3000-2850 | Aliphatic C-H stretching. |

| N-H Bend (primary amine salt) | 1600-1500 | Asymmetric and symmetric bending of the -NH₃⁺ group. |

| C=C Stretch (aromatic) | 1600 & 1475 | Aromatic ring stretching. |

| C-O-C Stretch (aryl-alkyl ether) | 1250-1200 (asymmetric) & 1075-1020 (symmetric) | Ether linkage vibrations.[2] |

| C-N Stretch | 1250-1020 | Aliphatic amine C-N stretching.[3][4] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands.

High-Resolution Mass Spectrometry (HRMS)

While LC-MS provides a nominal mass, HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ESI mode.

-

Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[5][6][7] It provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.

¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Expected ¹H NMR Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.3-6.9 | Multiplet | 5H |

| -O-CH- | 4.5-4.0 | Multiplet | 1H |

| -CH₂-NH₃⁺ | 3.5-3.0 | Multiplet | 2H |

| -CH₂-CH₃ | 2.0-1.6 | Multiplet | 2H |

| -CH₂-CH₃ | 1.1-0.9 | Triplet | 3H |

| -NH₃⁺ | 8.5-7.5 (broad) | Singlet | 3H |

Note: The -NH₃⁺ protons are often broad and may exchange with D₂O.[8][9]

¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | 160-155 |

| Aromatic (CH) | 130-115 |

| -O-CH- | 80-70 |

| -CH₂-NH₃⁺ | 50-40 |

| -CH₂-CH₃ | 30-20 |

| -CH₂-CH₃ | 15-10 |

Assembling the Puzzle: 2D NMR Techniques

While 1D NMR provides foundational information, 2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.[5][10]

Caption: Key 2D NMR correlations for assembling the structure of 2-Phenoxybutan-1-amine.

Correlation Spectroscopy (COSY)

COSY reveals proton-proton couplings, allowing for the tracing of the aliphatic chain. We expect to see correlations between the protons on adjacent carbons in the butyl chain.

Heteronuclear Single Quantum Coherence (HSQC)

HSQC correlates directly attached protons and carbons. This experiment will definitively link the proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different fragments of the molecule, such as linking the phenoxy group to the butyl chain and identifying the position of the amine group.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

-

2D NMR Acquisition:

-

Acquire a standard COSY experiment.

-

Acquire a standard HSQC experiment.

-

Acquire a standard HMBC experiment.

-

-

Data Processing and Interpretation: Process the spectra using appropriate software and interpret the correlations to assemble the final structure.

The Final Confirmation: X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, including the absolute stereochemistry of the chiral center, single-crystal X-ray crystallography is the gold standard.[11][12] This technique requires a suitable single crystal of the compound.

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow single crystals of 2-Phenoxybutan-1-amine hydrochloride from a suitable solvent or solvent system through slow evaporation, cooling, or vapor diffusion.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Conclusion: A Synergistic and Self-Validating Approach

The structural elucidation of 2-Phenoxybutan-1-amine hydrochloride is a testament to the power of a multi-technique, synergistic approach. By systematically employing LC-MS for purity assessment, FTIR for functional group identification, HRMS for molecular formula determination, and a suite of 1D and 2D NMR experiments for detailed connectivity mapping, a confident structural assignment can be made.[13] When possible, single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. This comprehensive and self-validating workflow ensures the scientific integrity of the structural assignment, a critical requirement in all areas of chemical and pharmaceutical research.

References

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

-

Majzik-Solymos, E., et al. (2009). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water. Microchemical Journal, 93(2), 194-200. [Link]

-

Papadopoulou-Mourkidou, E., et al. (2009). Fast determination of phenoxy acid herbicides in carrots and apples using liquid chromatography coupled triple quadrupole mass spectrometry. Journal of Chromatography A, 1216(33), 6152-6159. [Link]

-

Cobas, C. (2026). The Evolving Landscape of NMR Structural Elucidation. Molecules, 31(5), 1032. [Link]

-

Busch, K. L., et al. (1981). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. Environmental Health Perspectives, 36, 125-132. [Link]

-

Nagadi, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

-

Li, Y., et al. (2012). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. eConference.io. [Link]

-

Ballesteros, O., & Santos, F. J. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805. [Link]

-

ResolveMass Laboratories Inc. (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]

-

Nishiyama, Y. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Zbořilová, L., et al. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. International Journal of Molecular Sciences, 26(3), 1345. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. YouTube. [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

-

Gal, C. D., & Mezei, G. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 15(7), 4847-4876. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

European Synchrotron Radiation Facility. (n.d.). Structural characterization of organic salts by combined X-ray Raman Scattering and excited-state DFT calculations. [Link]

-

Qian, K., et al. (2012). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Journal of the American Society for Mass Spectrometry, 23(11), 1955-1964. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. [Link]

-

PubChem. (n.d.). 2-Methyl-2-(2-phenoxyethoxy)butan-1-amine. [Link]

-

PubChemLite. (n.d.). 2-phenylbutan-1-amine. [Link]

-

precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. [Link]

-

PubChem. (n.d.). 2-Phenoxyethanamine. [Link]

-

LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Amine. [Link]

-

Michaelraj, F., et al. (2023). Synthesis, Characterization, Biological Activity of 1-Aryl-4- Phenylamino-1-Butanone Hydrochloride. International Journal of Creative Research Thoughts, 11(7). [Link]

-

Wang, Y., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(19), 5366-5371. [Link]

- Google Patents. (n.d.). Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mdpi.com [mdpi.com]

- 5. omicsonline.org [omicsonline.org]

- 6. mdpi.com [mdpi.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. excillum.com [excillum.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to 2-Phenoxybutan-1-amine Hydrochloride (CAS No. 2470436-29-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-Phenoxybutan-1-amine hydrochloride, a molecule of interest in synthetic and medicinal chemistry. Due to the limited publicly available data specific to this compound, this guide has been constructed by leveraging established principles in organic synthesis and analytical chemistry, drawing parallels with structurally related aryloxyaminoalkanes. The methodologies presented herein are designed to be robust and serve as a foundational framework for researchers engaging with this and similar chemical entities.

Compound Identity and Physicochemical Properties

2-Phenoxybutan-1-amine hydrochloride is a primary amine salt with a phenoxy ether linkage. The hydrochloride salt form generally enhances stability and aqueous solubility, making it suitable for a variety of research and development applications.[1]

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 2470436-29-2 | [2] |

| Molecular Formula | C₁₀H₁₆ClNO | [2] |

| Molecular Weight | 201.69 g/mol | [2] |

| Appearance | White to off-white crystalline solid (Predicted) | General property of amine hydrochlorides[1] |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) (Predicted) | General property of amine hydrochlorides[1] |

| Melting Point | Not available. Expected to be a distinct melting point characteristic of a crystalline salt. | N/A |

| Boiling Point | Not applicable (decomposes) | N/A |

| pKa (of conjugate acid) | ~9-10 (Predicted) | Based on similar primary alkylamines |

Proposed Synthesis Pathway: A Rational Approach

While a specific, validated synthesis for 2-Phenoxybutan-1-amine hydrochloride is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on well-established organic chemistry transformations, particularly the synthesis of aryloxyaminoalkanes.[3][4][5] The following two-step protocol outlines a plausible method starting from commercially available precursors.

Step 1: O-Alkylation of Phenol with a Protected Amino Halide

The initial and crucial step involves the formation of the phenoxy ether bond. This is typically achieved via a Williamson ether synthesis, where a phenoxide ion displaces a halide on an alkyl chain. To prevent the amine from interfering with the reaction, it is necessary to use a protected form of the amine. An N-phthalimide protected bromo- or chloro-alkane is a common and effective choice.[3]

Protocol: Synthesis of N-(2-Phenoxybutyl)phthalimide

-

Reaction Setup: To a solution of phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base such as potassium carbonate (1.5 eq.).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium phenoxide salt.

-

Alkylation: Add N-(2-bromobutyl)phthalimide (1.1 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

-

Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Deprotection and Hydrochloride Salt Formation

The phthalimide protecting group can be effectively removed using hydrazine hydrate in a process known as the Gabriel synthesis.[6] The resulting free amine is then converted to its hydrochloride salt.

Protocol: Synthesis of 2-Phenoxybutan-1-amine hydrochloride

-

Deprotection: Dissolve the purified N-(2-Phenoxybutyl)phthalimide from Step 1 in ethanol in a round-bottom flask. Add hydrazine hydrate (1.5-2.0 eq.) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation of the Free Amine: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude 2-Phenoxybutan-1-amine.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in the same solvent (or ethereal HCl) dropwise with stirring.

-

Crystallization and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure 2-Phenoxybutan-1-amine hydrochloride.

Caption: Proposed two-step synthesis of 2-Phenoxybutan-1-amine hydrochloride.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized 2-Phenoxybutan-1-amine hydrochloride. This typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For 2-Phenoxybutan-1-amine hydrochloride, both ¹H and ¹³C NMR would be informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group, the protons on the butyl chain, and the amine protons. The chemical shift of the amine protons can be influenced by the solvent and concentration.[1][7] In the hydrochloride salt, the NH₃⁺ protons would likely appear as a broad singlet at a downfield chemical shift.[8]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, corresponding to the aromatic ring carbons and the aliphatic carbons of the butyl chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. For amine analysis, reversed-phase HPLC is commonly employed.[9]

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile is a common choice for the separation of amine hydrochlorides.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the phenyl ring (e.g., 254 nm or 270 nm).

-

Injection Volume: 10-20 µL.

-

Flow Rate: 1.0 mL/min.

Challenges in HPLC of amines can include poor peak shape due to interaction with residual silanols on the silica-based stationary phase. Using a suitable buffer or an end-capped column can mitigate these issues.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for analyzing the hydrochloride salt.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the base peak would correspond to the protonated free amine [M+H]⁺, which would be the molecular weight of the free base (2-Phenoxybutan-1-amine) plus the mass of a proton.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns, such as the loss of the amine group or cleavage of the ether linkage, which can be used for structural confirmation.[12]

Caption: Comprehensive analytical workflow for compound characterization.

Potential Applications and Future Directions

While specific applications for 2-Phenoxybutan-1-amine hydrochloride are not documented, its structural motifs—a phenoxy group and a primary amine—are present in many biologically active molecules. Aryloxyaminoalkanes have been investigated for a range of pharmacological activities, including cardiovascular and central nervous system effects.[3][13]

This compound could serve as a valuable building block in drug discovery programs for the synthesis of more complex molecules. Further research could involve:

-

Pharmacological Screening: Investigating the biological activity of 2-Phenoxybutan-1-amine hydrochloride in various assays to identify potential therapeutic applications.

-

Derivative Synthesis: Using the primary amine as a handle for further chemical modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Chiral Separation: The molecule possesses a chiral center. Separation of the enantiomers and evaluation of their individual biological activities would be a critical step in any drug development process.

Conclusion

This technical guide provides a scientifically grounded, albeit predictive, framework for the synthesis and characterization of 2-Phenoxybutan-1-amine hydrochloride. The proposed methodologies are based on established and reliable chemical principles. It is our hope that this guide will serve as a valuable resource for researchers and empower further investigation into the properties and potential applications of this and structurally related compounds.

References

- Reisch, J., Pagnucco, R., Alfes, H., Jantos, N., & Möllmann, H. (1968). Mass spectra of derivatives of phenylalkylamines. Journal of Pharmacy and Pharmacology, 20(1), 81-86.

-

Chromatography Forum. Amine hydrochloride in HPLC. Available from: [Link]

- Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 15(6), 3948-3960.

-

Konovalova, M. V., et al. (2018). NMR spectra of allylamine hydrochloride. ResearchGate. Available from: [Link]

- Singh, R. P., & Singh, O. V. (2010). Chemical process synthesis of beta-amino acids and esters. Tetrahedron, 66(41), 8035-8049.

- Gamliel, A., et al. (2020). A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Medicinal Chemistry Letters, 11(4), 548-554.

-

Shodex. Analysis of Short Amines without Using Ion Pair Reagent. Available from: [Link]

-

Molecules. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. PMC. Available from: [Link]

- Google Patents. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.

- Google Patents. US7943621B2 - Salts of piperazine compounds as D3/D2 antagonists.

-

PubChem. Polymorphs of donepezil hydrochloride and process for production - Patent US-5985864-A. Available from: [Link]

- Google Patents. US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine.

-

PubChem. 2-Phenoxyethanamine. Available from: [Link]

-

PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available from: [Link]

-

ResearchGate. Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available from: [Link]

- Marona, H., Gajewczyk, L., & Filipek, B. (1996). Synthesis and properties of some aryloxyaminoalkanes. Acta Poloniae Pharmaceutica, 53(1), 47-52.

-

Rivero-Jerez, P. S., et al. (2023). Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. ResearchGate. Available from: [Link]

- Pękala, E., et al. (2018). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. RSC Advances, 8(63), 36098-36111.

-

Regulations.gov. US Patent No. 8829195. Available from: [Link]

- Sakurai, S., et al. (1992). Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives. Chemical & Pharmaceutical Bulletin, 40(6), 1443-1451.

-

ResearchGate. Synthesis of (aryloxy)alkylamines. I. Novel antisecretory agents with H+K+ATPase inhibitory activity. Available from: [Link]

-

NIST WebBook. Phenoxyacetamide. Available from: [Link]

- Google Patents. US5936104A - Process for producing 1,2-epoxy-3-amino-4-phenylbutane derivatives.

- Kaminski, J. J., et al. (1988). Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity. Journal of Medicinal Chemistry, 31(9), 1778-1785.

-

Lab Manager. Bruker Introduces scimaX™ MRMS for Novel Phenomics Workflows. Available from: [Link]

-

MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

- Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327.

-

EurekAlert!. New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Available from: [Link]

- Google Patents. HUT56050A - Process for resolving 2-amino-4phenyl-butane.

-

ResearchGate. Synthesis of novel 2-amino-4-(5 '-substituted 2 '-phenyl-1H-indol-3 '-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. Available from: [Link]

-

OpenStax. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

ResearchGate. Synthesis of hydroxyquinolines from various 2‐aryloxy/alkoxy benzaldehydes. Reaction conditions. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. Available from: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and properties of some aryloxyaminoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of (aryloxy)alkylamines. 1. Novel antisecretory agents with H+K+-ATPase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]

- 11. shodex.com [shodex.com]

- 12. scilit.com [scilit.com]

- 13. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Phenoxybutan-1-amine Hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenoxybutan-1-amine hydrochloride, a molecule of interest in medicinal chemistry and drug discovery. Due to its specific substitution pattern, this compound offers a unique scaffold for the development of novel therapeutic agents. This document outlines its chemical properties, proposes a detailed synthetic route, and describes robust analytical methodologies for its characterization, ensuring scientific integrity and reproducibility.

Core Molecular Attributes

2-Phenoxybutan-1-amine hydrochloride is a primary amine salt with a phenoxy moiety attached to the second carbon of a butane chain. This structure imparts a combination of hydrophilicity from the amine hydrochloride and lipophilicity from the phenoxy and butyl groups, a desirable characteristic for many drug candidates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| CAS Number | 2470436-29-2 | [1] |

| Canonical SMILES | CCC(OC1=CC=CC=C1)CN.Cl | |

| InChI Key | InChI=1S/C10H15NO.ClH/c1-2-9(12-8-6-4-3-5-7-8)10-11;/h3-7,9H,2,10-11H2,1H3;1H | |

| Predicted Appearance | White to off-white crystalline solid | |

| Predicted Solubility | Soluble in water, methanol, ethanol |

Proposed Synthesis Pathway

While specific literature on the synthesis of 2-Phenoxybutan-1-amine hydrochloride is limited, a logical and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Williamson ether synthesis followed by a Gabriel synthesis or reductive amination. The following protocol provides a self-validating system for its preparation.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 2-Phenoxybutyronitrile

This step involves the nucleophilic substitution of a suitable leaving group on the butanenitrile backbone with phenoxide.

-

Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 eq) in anhydrous ethanol. To this solution, add phenol (1.0 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide.

-

Williamson Ether Synthesis: To the freshly prepared sodium phenoxide solution, add 2-bromobutyronitrile (1.0 eq) dropwise. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 2-phenoxybutyronitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of 2-Phenoxybutyronitrile to 2-Phenoxybutan-1-amine and Salt Formation

This step involves the reduction of the nitrile to a primary amine, followed by conversion to its hydrochloride salt.

-

Reduction of the Nitrile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-phenoxybutyronitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). To this solution, carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching and Work-up: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate will form. Filter the mixture and wash the solid with THF.

-

Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to obtain the crude 2-Phenoxybutan-1-amine.

-

Hydrochloride Salt Formation: Dissolve the crude amine in anhydrous diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring until precipitation is complete.

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Phenoxybutan-1-amine hydrochloride as a crystalline solid.

Analytical Characterization and Quality Control

A robust analytical workflow is crucial to confirm the identity, purity, and stability of the synthesized 2-Phenoxybutan-1-amine hydrochloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy group, the methine proton adjacent to the oxygen and nitrogen, the methylene protons of the amine, and the ethyl group protons.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the distinct carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the phenoxy group, and the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary ammonium salt, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and aromatic C=C bending.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed for purity assessment. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. UV detection at a wavelength corresponding to the absorbance maximum of the phenoxy group (around 270 nm) should be employed.

Experimental Protocol: HPLC Method for Purity Analysis

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase at an appropriate concentration (e.g., 1 mg/mL).

Potential Applications in Drug Development

The structural motifs present in 2-Phenoxybutan-1-amine hydrochloride suggest several potential applications in drug discovery:

-

Adrenergic Receptor Ligands: The phenoxyethylamine scaffold is a common feature in many adrenergic receptor agonists and antagonists. The specific substitution pattern of this molecule could lead to novel selectivity profiles.

-

Serotonin and Dopamine Receptor Ligands: Aryloxyalkylamine structures are known to interact with various monoamine receptors, making this compound a potential starting point for the development of agents targeting these systems for the treatment of neurological and psychiatric disorders.

-

Antimicrobial Agents: The combination of a lipophilic aromatic ring and a cationic amine group can be explored for antimicrobial activity.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of 2-Phenoxybutan-1-amine hydrochloride and its derivatives.

References

Sources

2-Phenoxybutan-1-amine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Phenoxybutan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-Phenoxybutan-1-amine hydrochloride. Recognizing the limited publicly available data on this specific compound, this document synthesizes information from structurally similar molecules and fundamental chemical principles to offer a robust framework for researchers. It is designed to be a practical resource, detailing not only the theoretical underpinnings of solubility but also providing actionable experimental protocols for its determination.

Introduction to 2-Phenoxybutan-1-amine Hydrochloride

2-Phenoxybutan-1-amine hydrochloride is an organic compound featuring a phenoxy group and a butan-1-amine chain, supplied as a hydrochloride salt. The presence of an amine group suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The hydrochloride salt form is often employed to enhance the stability and aqueous solubility of the parent amine[1][2]. Understanding its solubility is a critical first step in its application, influencing formulation, bioavailability, and reaction kinetics.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₁₀H₁₅NO·HCl | Based on chemical structure. |

| Molecular Weight | 199.72 g/mol [3] | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid[2][4]. | Typical appearance for amine hydrochloride salts. |

| Melting Point | Expected to be a defined melting point, likely above 150°C. | Amine hydrochlorides are ionic and typically have higher melting points than their free base forms. |

| pKa | Estimated to be around 9-10. | The primary amine group is basic. The pKa of similar primary amine hydrochlorides falls in this range. |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a key determinant of its utility. For 2-Phenoxybutan-1-amine hydrochloride, its solubility will be governed by the interplay between the polar amine hydrochloride group and the non-polar phenoxy and butyl groups.

Theoretical Framework

The "like dissolves like" principle is a fundamental concept in predicting solubility[5]. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. As a hydrochloride salt, 2-Phenoxybutan-1-amine hydrochloride is ionic and is expected to have some degree of solubility in polar solvents, particularly water. The phenoxy and butyl components of the molecule introduce significant non-polar character, which will influence its solubility in organic solvents.

Factors Influencing Solubility:

-

pH: The solubility of amines in aqueous solutions is highly pH-dependent. At acidic pH, the amine group is protonated, forming the more soluble ammonium salt. As the pH increases towards and beyond the pKa of the amine, it will be deprotonated to the less soluble free base.

-

Temperature: Solubility of solids in liquids generally increases with temperature, although there are exceptions.

-

Solvent Polarity: The polarity of the solvent will significantly impact the solubility of this compound.

Predicted Solubility

Based on data for structurally related compounds, we can predict the solubility of 2-Phenoxybutan-1-amine hydrochloride in a range of common laboratory solvents. For instance, 2-Amino-1-phenylbutane (hydrochloride) exhibits solubility in various organic solvents and buffered aqueous solutions[4].

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately soluble, expected to be pH-dependent. | The hydrochloride salt form enhances aqueous solubility[1][2]. Solubility will be higher at acidic pH. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Likely soluble to a few mg/mL[4]. | At this pH, a significant portion of the amine will be in its protonated, more soluble form. |

| Ethanol/Methanol | Freely soluble[4]. | Alcohols have both polar and non-polar characteristics, making them good solvents for many organic salts. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble[4]. | A polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | Freely soluble[4]. | Another polar aprotic solvent with excellent solvating properties. |

| Hexane/Toluene | Likely poorly soluble. | These are non-polar solvents and are not expected to effectively solvate the ionic hydrochloride salt. |

Experimental Determination of Solubility

A robust experimental protocol is essential to determine the precise solubility of 2-Phenoxybutan-1-amine hydrochloride. The following outlines a standard procedure for solubility determination.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Phenoxybutan-1-amine hydrochloride into several vials.

-

Add a known volume of the desired solvent (e.g., water, PBS, ethanol) to each vial.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC)[6].

-

Prepare a calibration curve using standards of known concentrations of 2-Phenoxybutan-1-amine hydrochloride.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculate the solubility by multiplying the determined concentration by the dilution factor.

-

Analytical Methods for Quantification

Accurate quantification is paramount for solubility studies. Several chromatographic techniques are suitable for the analysis of amines.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice for the analysis of non-volatile compounds like amine hydrochlorides[6]. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient with a suitable buffer is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the phenoxy group should be employed.

-

Gas Chromatography (GC): GC can also be used, potentially requiring derivatization of the amine to improve its volatility and chromatographic behavior[6].

-

Capillary Electrophoresis (CE): CE offers advantages such as high resolution and low sample volume requirements and has been used for the analysis of aliphatic amines[7].

Caption: HPLC-based workflow for solubility quantification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Phenoxybutan-1-amine hydrochloride was not found, the SDS for similar amine hydrochlorides indicates that the compound should be handled with care[8][9][10][11].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat[8][9].

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood[8][9][10].

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[10][11].

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists[8][9].

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Phenoxybutan-1-amine hydrochloride. By leveraging data from analogous compounds and established chemical principles, researchers can effectively predict and measure its solubility in various solvent systems. The detailed protocols and analytical methods described herein offer a clear path forward for the successful application of this compound in research and development.

References

-

Quora. Are amines soluble in organic solvents?. [Link]

- III Analytical Methods. [Source not publicly available]

-

RSC Publishing. Analytical Methods. [Link]

- Physical Properties: Solubility Classific

- Amine Unknowns. [Source not publicly available]

-

Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

- A. Description and Solubility. [Source not publicly available]

-

Chemistry LibreTexts. 4.4 Solubility. [Link]

-

ResearchGate. 7 Analytical Methods. [Link]

- 7.3 Solubility of Amines. [Source not publicly available]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. quora.com [quora.com]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. keyorganics.net [keyorganics.net]

Spectroscopic Prediction and Analysis of 2-Phenoxybutan-1-amine Hydrochloride: A Guide to NMR and Mass Spectrum Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybutan-1-amine hydrochloride is a chemical entity of interest within pharmaceutical research and development, possessing structural motifs common to a range of biologically active molecules. As with any novel compound, thorough structural elucidation is a prerequisite for understanding its chemical behavior, purity, and potential as a drug candidate. This guide provides a comprehensive, in-depth prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Phenoxybutan-1-amine hydrochloride.

The rationale behind this predictive analysis is to equip researchers with a robust analytical framework, enabling them to anticipate spectral features, confirm synthesis outcomes, and identify the compound in complex matrices. The predictions herein are grounded in fundamental principles of spectroscopy and substituent effects, supported by authoritative references.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the predicted spectra, the atoms of 2-Phenoxybutan-1-amine have been systematically labeled. This labeling convention will be used throughout the guide.

Caption: Labeled structure of 2-Phenoxybutan-1-amine.

Part 1: Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted for the hydrochloride salt dissolved in a suitable solvent like DMSO-d₆ or D₂O. The presence of the hydrochloride salt means the primary amine will be protonated to an ammonium group (-NH₃⁺). This protonation has a significant deshielding effect on adjacent protons.

Rationale for Chemical Shift Assignments

-

Aromatic Protons (H_ar2 to H_ar6): These protons on the phenyl ring will appear in the typical aromatic region. The phenoxy group is an electron-donating group, which tends to shield the ortho and para protons relative to the meta protons. Protons ortho to the oxygen (H_ar2, H_ar6) are expected around 6.9-7.1 ppm, while the more distant meta (H_ar3, H_ar5) and para (H_ar4) protons will be in the 7.2-7.4 ppm range.[1][2]

-

Methine Proton (H_C2): This proton is attached to a carbon that is bonded to both the oxygen of the phenoxy group and the alkyl chain. The strong deshielding effect of the adjacent oxygen atom will shift this signal significantly downfield, estimated to be in the 4.5-4.8 ppm range.

-

Methylene Protons (H_C1): These protons are adjacent to the protonated amine group (-NH₃⁺). The strong electron-withdrawing inductive effect of the positively charged nitrogen will cause a significant downfield shift, likely placing them in the 3.0-3.3 ppm range.[3] Due to the chiral center at C2, these protons are diastereotopic and may appear as two separate signals or a complex multiplet.

-

Ammonium Protons (H_N): The three protons on the positively charged nitrogen atom will be highly deshielded and are expected to appear as a broad singlet far downfield, typically in the 8.0-9.0 ppm range in a solvent like DMSO-d₆. Their signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[3]

-

Methylene Protons (H_C3): These protons are further from the electron-withdrawing groups. They will be deshielded relative to a simple alkane but shielded relative to H_C1 and H_C2. An estimated range is 1.7-1.9 ppm.

-

Methyl Protons (H_C4): As the terminal methyl group, these protons are the most shielded in the alkyl chain and will appear furthest upfield. Their chemical shift is predicted to be in the 0.9-1.1 ppm range.[4]

Predicted ¹H NMR Data Summary

| Labeled Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Multiplicity |

| H_N (-NH₃⁺) | 8.0 - 9.0 | Broad Singlet (br s) | 3H | Exchange and quadrupolar broadening. |

| H_ar4 (para) | 7.2 - 7.4 | Triplet (t) | 1H | Coupled to two meta protons. |

| H_ar3, H_ar5 (meta) | 7.2 - 7.4 | Triplet (t) or Multiplet (m) | 2H | Coupled to ortho and para protons. |

| H_ar2, H_ar6 (ortho) | 6.9 - 7.1 | Doublet (d) or Multiplet (m) | 2H | Coupled to meta protons. |

| H_C2 | 4.5 - 4.8 | Multiplet (m) | 1H | Coupled to H_C1 (2H) and H_C3 (2H). |

| H_C1 | 3.0 - 3.3 | Multiplet (m) | 2H | Coupled to H_C2 (1H). Diastereotopic nature may cause complexity. |

| H_C3 | 1.7 - 1.9 | Multiplet (m) | 2H | Coupled to H_C2 (1H) and H_C4 (3H). |

| H_C4 | 0.9 - 1.1 | Triplet (t) | 3H | Coupled to H_C3 (2H). |

Part 2: Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

Rationale for Chemical Shift Assignments

-

Aromatic Carbons: The carbon attached directly to the ether oxygen (C_ar1) is significantly deshielded and is expected around 157-160 ppm.[5] The other aromatic carbons will appear in the typical 115-130 ppm range.

-

C2 Carbon: This carbon is bonded to the electronegative oxygen atom and will be the most deshielded carbon in the aliphatic chain, predicted in the 75-80 ppm range.

-

C1 Carbon: Attached to the protonated amine, this carbon is also deshielded, though less so than C2. It is expected in the 40-45 ppm range.

-

C3 and C4 Carbons: These aliphatic carbons are further from the heteroatoms and will be found further upfield. C3 is expected around 25-30 ppm, and the terminal methyl carbon (C4) will be the most shielded, around 10-15 ppm.

Predicted ¹³C NMR Data Summary

| Labeled Carbon | Predicted Chemical Shift (ppm) |

| C_ar1 | 157 - 160 |

| C_ar3, C_ar5 (meta) | 129 - 131 |

| C_ar4 (para) | 121 - 124 |

| C_ar2, C_ar6 (ortho) | 115 - 118 |

| C2 | 75 - 80 |

| C1 | 40 - 45 |

| C3 | 25 - 30 |

| C4 | 10 - 15 |

Part 3: Predicted Mass Spectrum (Electron Ionization)

For mass spectrometry analysis, the compound is typically vaporized, which removes the hydrochloride counter-ion. The resulting spectrum corresponds to the free base, 2-Phenoxybutan-1-amine (Molecular Weight: 179.24 g/mol ). The fragmentation pattern is dominated by cleavages that lead to stable carbocations or resonance-stabilized fragments.[6]

Key Fragmentation Pathways

The primary fragmentation mechanisms for amines and ethers are alpha-cleavages, where a bond adjacent to the heteroatom is broken.[7][8][9]

-

Alpha-Cleavage adjacent to Nitrogen: This is a very common fragmentation pathway for amines.[10] The bond between C1 and C2 breaks, leading to the formation of a stable, resonance-stabilized iminium ion at m/z 30. This is often the base peak in the spectrum of primary amines.

-

Alpha-Cleavage adjacent to Oxygen (Ether Cleavage): Cleavage of the C2-C3 bond can occur, but a more significant fragmentation is the cleavage of the alkyl chain from the oxygen, leading to a phenoxy radical and a C₄H₁₀N⁺ cation, or a phenol cation (m/z 94) after hydrogen rearrangement.

-

Loss of an Ethyl Radical: Cleavage between C2 and C3 results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a resonance-stabilized oxonium/iminium ion.

-

Formation of Phenol Ion: A common pathway for aryl ethers involves cleavage of the C-O bond, often with a hydrogen transfer, to generate a prominent peak for the phenol cation at m/z 94.

Predicted Fragmentation Diagram

Caption: Predicted major fragmentation pathways for 2-Phenoxybutan-1-amine.

Predicted Major Fragments Summary

| m/z | Proposed Fragment | Formula | Notes |

| 179 | Molecular Ion | [C₁₁H₁₇NO]⁺· | The parent ion of the free base. May be of low intensity. |

| 150 | [M - C₂H₅]⁺ | [C₉H₁₂NO]⁺ | Result of cleavage at the C2-C3 bond (loss of an ethyl radical). |

| 94 | Phenol Cation Radical | [C₆H₆O]⁺· | A very common and stable fragment from aryl ethers. |

| 93 | Phenoxy Cation | [C₆H₅O]⁺ | Loss of a hydrogen radical from the phenol ion. |

| 30 | Iminium Ion | [CH₄N]⁺ | Result of alpha-cleavage next to the amine. Likely the base peak. |

Part 4: Standard Experimental Protocols

To validate these predictions, standardized experimental procedures are essential. The following protocols represent best practices for acquiring high-quality NMR and MS data.

Workflow: From Sample Preparation to Data Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step NMR Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Phenoxybutan-1-amine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for good resolution).

-

Tuning and Shimming: Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Calibration: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Step-by-Step Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: In the ion source, bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure by comparing it with the predicted fragments.

Conclusion

This guide provides a detailed theoretical framework for the ¹H NMR, ¹³C NMR, and mass spectrometric characteristics of 2-Phenoxybutan-1-amine hydrochloride. The predicted chemical shifts, multiplicities, and fragmentation patterns serve as a valuable reference for researchers engaged in the synthesis, purification, and analysis of this compound. Experimental verification using the outlined protocols will enable definitive structural confirmation and quality assessment, which are critical steps in the drug development pipeline.

References

-

Scribd. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

OpenOChem Learn. MS Fragmentation. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Kreilick, R. W. (1968). Nuclear magnetic resonance studies of a series of phenoxy radicals. Molecular Physics, 14(5), 495-499. Available at: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available at: [Link]

-

MRIquestions.com. 5.2 Chemical Shift. Available at: [Link]

-

Patil, R., Jadhav, M., Salunke-Gawali, S., Padhye, S., Kathir, K., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(2), e06044. Available at: [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

-

JoVE. Video: Mass Spectrometry of Amines. (2023). Available at: [Link]

-

Abraham, R. J., Bardsley, B., & Perez, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(8), 635-643. Available at: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

Scribd. Synthesis of 2-Amino-1-Phenylbutane. Available at: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. (2022). Available at: [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 4-Phenoxyphenol(831-82-3) 1H NMR [m.chemicalbook.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. scribd.com [scribd.com]

- 8. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Video: Mass Spectrometry of Amines [jove.com]

Engineering the Phenoxyalkylamine Scaffold: A Technical Whitepaper on Pharmacological Activity, Receptor Modulation, and Preclinical Workflows

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter chemical scaffolds that offer both immense therapeutic potential and complex polypharmacology. Among these, the phenoxyalkylamine derivatives stand out. Characterized by a terminal phenoxy group linked via an alkyl chain to a basic amine, this architecture is a highly privileged scaffold in medicinal chemistry[1].

This whitepaper provides an in-depth technical analysis of the biological activities of phenoxyalkylamine derivatives, detailing the structural rationale behind their efficacy, their receptor-level mechanisms, and the self-validating experimental workflows required to evaluate them in a preclinical setting.

Structural Rationale and Mechanistic Pharmacology

The biological versatility of phenoxyalkylamines stems from their modular architecture. The ether oxygen of the phenoxy group acts as a critical hydrogen bond acceptor, while the aromatic ring engages in π−π stacking within hydrophobic receptor pockets[1]. By tuning the substituents on the phenoxy ring, the length of the alkyl spacer, and the nature of the terminal amine, scientists can direct the molecule's affinity toward specific central nervous system (CNS) targets.

Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 Receptor (H3R) is a presynaptic autoreceptor and heteroreceptor. Its blockade disinhibits the release of key neurotransmitters, including acetylcholine, dopamine, and norepinephrine, making it a prime target for cognitive disorders and epilepsy[1].

Recent developments have highlighted tert-amyl and tert-butyl phenoxyalkylamine derivatives as highly potent, non-imidazole H3R antagonists[2][3]. The inclusion of bulky tert-alkyl groups on the phenoxy ring serves a dual purpose: it perfectly occupies the lipophilic binding pocket of the H3R, and it significantly enhances the molecule's lipophilicity, driving blood-brain barrier (BBB) penetration. Furthermore, replacing traditional piperidine rings with 4-pyridyl-piperazine moieties has been proven to form critical interactions with key amino acid residues in the receptor's binding site[3].

Monoamine Transporter and Calcium Channel Modulation

Beyond H3R, the phenoxyalkylamine backbone is foundational to monoamine transporter inhibitors. For example, 1-methyl-2-phenoxyethylamine analogs share structural homology with norepinephrine reuptake inhibitors (e.g., atomoxetine), utilizing the phenoxy moiety to achieve high-affinity binding to the norepinephrine transporter (NET)[4].

Additionally, extending the alkyl spacer and incorporating a benzeneacetonitrile moiety yields α -isopropyl- α -[(phenoxyalkylamino)alkyl]benzeneacetonitrile derivatives. These compounds act as potent Ca2+ channel antagonists and α -blockers, with their specific activity heavily dictated by the carbon distance between the basic nitrogen and the phenoxy group[5].

Quantitative Structure-Activity Relationship (SAR) Data

To systematically compare the pharmacological profiles of these derivatives, the following table synthesizes quantitative binding affinities ( Ki ) and functional activities across different structural modifications.

| Compound Class / Specific Derivative | Spacer Length | Primary Target | Affinity ( Ki , nM) | Functional Activity / Notes | Reference |

| tert-amyl piperidine (Compound 6) | 5 carbons | Human H3R | 8.8 | Antagonist ( EC50 = 157 nM); Active in MES model | [2] |

| tert-butyl 4-pyridyl-piperazine (Comp 10) | 4 carbons | Human H3R | 16.0 - 120 | Antagonist; High BBB penetration; Pro-cognitive | [3] |

| N-methyl benzeneacetonitrile (Comp 2h) | 3 carbons | Ca2+ Channel | High Affinity | Potent Ca2+ Antagonist; Cardiovascular active | [5] |

| 1-Methyl-2-phenoxyethylamine analogs | 2 carbons | NET / DAT | ~5.4 (NET) | Norepinephrine Reuptake Inhibition | [4] |

Receptor Signaling Dynamics

Understanding the downstream effects of phenoxyalkylamines requires mapping their interaction with G-protein coupled receptors (GPCRs). When a phenoxyalkylamine derivative acts as an H3R antagonist, it disrupts the receptor's coupling to the Gαi/o protein, preventing the inhibition of adenylyl cyclase and thereby elevating intracellular cAMP levels.

Fig 1: Mechanism of H3R antagonism by phenoxyalkylamine derivatives and downstream neurotransmitter release.

Validated Experimental Methodologies

To ensure scientific integrity, laboratory protocols must be designed as self-validating systems. As an application scientist, I do not merely execute steps; I design workflows where every variable is controlled, and causality is clear. Below are the definitive protocols for evaluating the biological activity of phenoxyalkylamine derivatives.

Protocol A: In Vitro Radioligand Binding Assay for hH3R